Ammeline

Description

Properties

IUPAC Name |

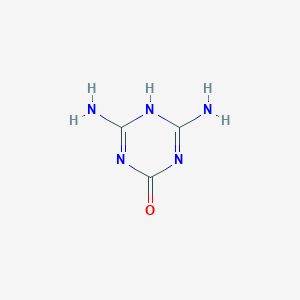

4,6-diamino-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASBWURJQFFLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=O)N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060950 | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Ammeline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

645-92-1 | |

| Record name | Ammeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammeline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMMELINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-diamino-1,3,5-triazin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC8G9556Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ammeline from Urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammeline (4,6-diamino-2-hydroxy-1,3,5-triazine) is a triazine derivative and a key hydrolysis product of melamine. Its structure and reactive sites make it a compound of interest in the development of resins, polymers, and as a potential scaffold in medicinal chemistry. The most economically viable and widely studied pathway for this compound synthesis is the thermal decomposition (pyrolysis) of urea (B33335). This process involves a series of complex, temperature-dependent reactions, yielding several intermediates and byproducts. This technical guide provides an in-depth overview of the synthesis pathway, relevant quantitative data, experimental protocols, and key influencing factors.

Core Synthesis Pathway: Thermal Decomposition of Urea

The synthesis of this compound from urea is not a direct conversion but a multi-step process that occurs at elevated temperatures. The reaction proceeds through several key intermediates, with the product distribution being highly dependent on the reaction temperature.[1][2]

The primary steps are as follows:

-

Urea Decomposition: When heated above its melting point (~133°C), urea begins to decompose. Above 152°C, it breaks down into ammonia (B1221849) (NH₃) and isocyanic acid (HNCO).[1][3]

-

Biuret (B89757) Formation: The highly reactive isocyanic acid can then react with an intact urea molecule to form biuret. This reaction typically occurs at temperatures around 160°C.[3]

-

Cyanuric Acid (CYA) Formation: At temperatures exceeding 175°C, biuret can decompose and cyclize, or three molecules of isocyanic acid can trimerize to form cyanuric acid.[1][3] The reaction rate increases significantly at temperatures above 193°C.[1][4]

-

Ammelide (B29360) Formation: Cyanuric acid can then react with ammonia, a byproduct of the initial urea decomposition, to form ammelide through a dehydroxylation-amination reaction.[3]

-

This compound Formation: Finally, ammelide reacts with another molecule of ammonia to yield this compound. This step is reported to begin at approximately 250°C.[3]

The overall process can be summarized as a sequential amination of cyanuric acid, which is itself formed from urea.[5][6]

Pathway and Workflow Diagrams

The logical progression of the chemical transformations and a general experimental workflow are depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]

- 3. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

Spectroscopic Characterization of Ammeline: A Technical Guide

Introduction

Ammeline (4,6-diamino-2-hydroxy-1,3,5-triazine), a derivative of melamine (B1676169), is a nitrogen-rich heterocyclic compound.[1] It is the first hydrolysis product of melamine and plays a role in the synthesis of other nitrogen-containing compounds.[1][2] Due to its chemical structure, featuring a triazine core with amino and hydroxyl substituents, spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation in various research and development settings, including materials science and pharmaceutical development.[2] This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. However, like many s-triazine derivatives, this compound exhibits low solubility in common deuterated solvents, which can pose a challenge for NMR analysis.[3] Co-solvents such as trifluoroacetic acid (TFA) or the use of solvents like DMSO-d6 are often employed to achieve sufficient concentration for analysis.[3][4]

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple. Due to tautomerism and proton exchange with the solvent, the signals from the -OH and -NH₂ protons can be broad and may exchange with D₂O. The chemical environment of these protons is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Data

The ¹³C NMR spectrum of this compound is characterized by signals corresponding to the carbon atoms in the triazine ring. Due to the symmetry of the molecule (assuming the diamino-hydroxy tautomer), two distinct signals are expected for the three carbon atoms of the triazine ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 6.0 - 8.0 | Broad Singlet | -NH₂ protons. Position and intensity are solvent and concentration-dependent. |

| ¹H | 9.0 - 11.0 | Broad Singlet | -OH proton. Position is highly variable and depends on hydrogen bonding and solvent. |

| ¹³C | ~168 | Singlet | C=O carbon of the triazine ring. |

| ¹³C | ~155 | Singlet | C-NH₂ carbons of the triazine ring. |

Note: These are predicted values based on the analysis of similar triazine structures. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Solvent Selection: Due to solubility challenges, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a recommended starting solvent for polar, nitrogen-containing heterocyclic compounds.[4] Alternatively, a mixture of CDCl₃ with a small percentage of trifluoroacetic acid (TFA) can be used to improve solubility by protonating the triazine nitrogens.[3]

-

Procedure:

-

Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.

-

Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6).[4]

-

Vortex the mixture until the sample is fully dissolved. Gentle heating may be applied if necessary.

-

Transfer the solution to a 5 mm high-resolution NMR tube.[4]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0.00 ppm).[4]

-

2. Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

-

¹H NMR Acquisition Parameters (Typical): [5]

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR Acquisition Parameters (Typical): [4][5]

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.[4]

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for its N-H, O-H, C=O, and C-N bonds, as well as the vibrations of the triazine ring.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400 - 3100 | N-H and O-H Stretching | Amino (-NH₂) and Hydroxyl (-OH) groups |

| 1750 - 1650 | C=O Stretching | Carbonyl group in the triazine ring (keto-tautomer) |

| 1650 - 1550 | N-H Bending (Scissoring) | Amino (-NH₂) groups |

| ~1550, ~1470, ~810 | Ring Stretching/Breathing | Triazine ring vibrations |

Note: The exact positions of the peaks can be influenced by hydrogen bonding in the solid state.

Experimental Protocol for IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

1. Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or semi-transparent pellet.

2. Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The triazine ring in this compound contains π-electrons, which can undergo π → π* transitions upon absorption of UV radiation.

Table 3: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Water | 205[6] | Not reported | π → π* |

Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound in a solution.

1. Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water).[6]

-

From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5.

-

Use a solvent that is transparent in the UV region of interest (typically 200-400 nm).[7]

2. Instrumentation and Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the this compound solution.

-

Place both cuvettes in the spectrophotometer.

-

Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

-

The wavelength at which the maximum absorbance occurs is the λmax.

-

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a generalized workflow for the complete spectroscopic characterization of an this compound sample.

Caption: General workflow for the spectroscopic characterization of this compound.

References

Ammeline Crystal Structure and Polymorphism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammeline, a triazine derivative and a hydrolysis product of melamine (B1676169), has been a compound of interest for nearly two centuries. However, a detailed understanding of its solid-state structure has only recently been elucidated. This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of this compound. It consolidates crystallographic data, details experimental protocols for synthesis and characterization, and presents this information in a format accessible to researchers, scientists, and professionals in drug development. The guide emphasizes the importance of solid-state characterization in understanding the physicochemical properties of this versatile molecule.

Introduction

This compound (4,6-diamino-1,3,5-triazin-2(1H)-one) is a key intermediate in the hydrolytic degradation pathway of melamine to cyanuric acid.[1] Its structure, featuring both hydrogen bond donor and acceptor sites, predisposes it to form complex supramolecular assemblies, making its solid-state properties of significant interest.[2][3] Despite its long history, a definitive crystal structure of this compound remained elusive until recently, leaving its prevalent tautomeric form in the solid state unconfirmed.[1][4][5] This guide summarizes the latest findings on the crystal structure of this compound and introduces its known polymorphic forms, primarily observed in its protonated salts.

Crystal Structure of this compound

Recent groundbreaking research has successfully established the crystal structure of this compound through single-crystal X-ray diffraction (SCXRD).[4][5] This has confirmed the prevalent tautomer and revealed a densely packed, layered structure stabilized by an extensive network of hydrogen bonds.

Tautomerism in the Solid State

In the solid state, this compound exclusively exists as the 4,6-diamino-1,3,5-triazin-2(1H)-one tautomer.[4][5] This finding is crucial for understanding its intermolecular interactions and physicochemical properties. While theoretical calculations suggested a slight preference for the enol form in the gas phase, the keto form is stabilized in the solid state through extensive hydrogen bonding.[6]

Crystallographic Data

The crystallographic data for the primary polymorph of this compound is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₃H₅N₅O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5396(3) |

| b (Å) | 9.7135(3) |

| c (Å) | 12.0468(4) |

| α (°) | 90 |

| β (°) | 109.239(1) |

| γ (°) | 90 |

| Volume (ų) | 942.29(6) |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.785 |

Data extracted from the work of Koller et al. (2024).[4][5]

Polymorphism of this compound and Its Salts

While polymorphism of neutral this compound has not been extensively reported, studies on its salts have revealed the existence of multiple crystalline forms. This is particularly evident in the case of ammelinium perchlorate (B79767), for which three distinct polymorphs have been identified.[4][5]

Polymorphs of Ammelinium Perchlorate

The investigation into the amphoteric nature of this compound led to the synthesis and characterization of its salts, revealing a rich polymorphic landscape.[4][5] The crystallographic data for the three polymorphs of ammelinium perchlorate are presented below.

| Parameter | Polymorph I | Polymorph II | Polymorph III |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/n | Pnma | P2₁/c |

| a (Å) | 7.086(1) | 13.985(1) | 7.148(1) |

| b (Å) | 11.289(1) | 6.811(1) | 11.196(1) |

| c (Å) | 10.089(1) | 8.214(1) | 10.165(1) |

| α (°) | 90 | 90 | 90 |

| β (°) | 109.13(1) | 90 | 109.87(1) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 762.5(2) | 782.1(2) | 766.1(2) |

| Z | 4 | 4 | 4 |

Data extracted from the work of Koller et al. (2024).[4][5]

The existence of these polymorphs highlights the conformational flexibility of the ammelinium cation and the influence of crystal packing on the solid-state structure. The transformation conditions between these polymorphs have also been studied, providing insights into their relative stabilities.[4]

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and characterization of this compound and its polymorphic salts, based on published literature.[4][5][7][8]

Synthesis of this compound

This compound can be synthesized through various methods, including the pyrolysis of urea (B33335) or the condensation reaction of dicyandiamide (B1669379) and biuret.[7] A common laboratory-scale synthesis involves the hydrolysis of melamine.

Protocol: Hydrolysis of Melamine to this compound

-

Dissolve melamine in a suitable aqueous acidic or basic solution.

-

Heat the solution under reflux for a specified period to facilitate hydrolysis.

-

Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to induce precipitation of the product.

-

Isolate the crude this compound by filtration.

-

Purify the product by recrystallization from a suitable solvent, such as water or a water-ethanol mixture.

Crystallization of this compound and its Salts

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation or controlled cooling methods.

Protocol: Single Crystal Growth of this compound

-

Prepare a saturated solution of purified this compound in a suitable solvent (e.g., deionized water) at an elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

Alternatively, allow the solvent to evaporate slowly from the saturated solution at a constant temperature.

-

Harvest the resulting single crystals for analysis.

Protocol: Crystallization of Ammelinium Perchlorate Polymorphs

The different polymorphs of ammelinium perchlorate can be obtained by varying the crystallization conditions, such as solvent and temperature.

-

Polymorph I: Crystallized from an aqueous solution of this compound and perchloric acid by slow evaporation at ambient temperature.

-

Polymorph II & III: Obtained through controlled thermal treatment of Polymorph I, as monitored by differential scanning calorimetry (DSC) and X-ray diffraction (XRD).

Characterization Techniques

A suite of analytical techniques is essential for the comprehensive characterization of this compound's crystal structure and polymorphism.

-

Single-Crystal X-ray Diffraction (SCXRD): Provides definitive information on the crystal structure, including unit cell parameters, space group, and atomic coordinates.

-

Powder X-ray Diffraction (PXRD): Used to identify crystalline phases, assess sample purity, and analyze polymorphic forms.

-

Differential Scanning Calorimetry (DSC): A thermoanalytical technique to study thermal events like phase transitions, melting, and decomposition. It is instrumental in identifying and characterizing polymorphs and their interconversion.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

-

Spectroscopy (FTIR, Raman): Vibrational spectroscopy techniques that can be used to probe the molecular structure and identify different polymorphic forms based on their unique spectral fingerprints.

Visualizations

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the synthesis, crystallization, and characterization of this compound and its polymorphs.

Caption: Experimental workflow for this compound synthesis and characterization.

Logical Relationship of this compound and its Polymorphic Salts

The following diagram illustrates the relationship between this compound and its protonated forms, leading to the formation of polymorphic salts.

Caption: Relationship between this compound and its polymorphic salts.

Conclusion

The recent elucidation of the crystal structure of this compound has provided a foundational understanding of its solid-state properties. The discovery of polymorphism in its salts, particularly ammelinium perchlorate, opens new avenues for research into the controlled crystallization and characterization of this important triazine derivative. For professionals in drug development, the potential for polymorphism underscores the critical need for thorough solid-state screening and characterization to ensure the stability, solubility, and bioavailability of any this compound-containing active pharmaceutical ingredients. This guide serves as a foundational resource for researchers and scientists working with this compound, providing the necessary structural and methodological information to advance their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. On Tautomerism and Amphoterism: An In-Depth Structural and Physicochemical Characterization of this compound and Some of Its Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Some structural aspects of this compound - Keto preference and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [chemeurope.com]

- 8. EP0598473A2 - this compound-melamine-formaldehyde resins (AMFR) and method of preparation - Google Patents [patents.google.com]

Theoretical and Computational Insights into Ammeline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammeline, a derivative of s-triazine, has garnered significant interest in various scientific domains, including supramolecular chemistry and materials science. Its structural relationship to melamine (B1676169) and its hydrolysis product, cyanuric acid, places it at a crucial juncture in understanding the transformation and potential biological interactions of this class of compounds. Theoretical studies and computational modeling have proven to be invaluable tools in elucidating the fundamental properties of this compound, offering insights into its structure, reactivity, and intermolecular interactions at an atomic level. This technical guide provides a comprehensive overview of the theoretical and computational approaches applied to study this compound, with a focus on quantum chemical calculations and molecular dynamics simulations.

Theoretical Approaches to Understanding this compound

Computational chemistry provides a powerful lens through which to examine the nuanced behavior of this compound. Key areas of investigation have included its tautomeric forms, dimerization capabilities, and electronic properties.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in clarifying the structural and energetic landscape of this compound. These studies have addressed the longstanding questions regarding the dominant tautomeric form of the molecule.

Recent investigations have employed dispersion-corrected density functional theory (DFT-D) to explore the delicate balance between the enol and keto tautomers.[1][2] While the enol form is marginally preferred for an isolated molecule, computational and spectroscopic data suggest that the keto form is more stable in the solid phase and in aqueous solutions.[2] This stability is attributed to the formation of strong intermolecular hydrogen bonds in dimers and the large electric dipole moment of the peptide group in the keto form.[2] Ab initio calculations at the SCF-level have also contributed to our understanding, predicting the hydroxy tautomer to be more stable than the carbonyl tautomers by 4.82 kcal/mol.[3]

The prebiotic formation of triazines, including this compound, from urea (B33335) has also been investigated using DFT, proposing free radical-mediated mechanisms.[4] Furthermore, DFT calculations have been successfully used to determine the acid dissociation constants (pKa) of this compound and related melamine derivatives, showing excellent agreement with experimental values.[5]

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its aggregation and self-assembly in different environments. MD studies have been employed to understand the aggregation mechanism of this compound in both chloroform (B151607) and water.[1] These simulations have highlighted the critical role of hydrogen bonding involving the amine groups with both pyridine-type nitrogen atoms and carbonyl groups in the formation of dimers and larger aggregates.[1]

In less polar solvents like chloroform, this compound self-assembly is more pronounced, while in water, interactions with solvent molecules can disrupt self-association to some extent.[1] Nevertheless, various dimer configurations stabilized by N-H···O interactions are observed even in aqueous solutions.[1]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data obtained from various computational studies on this compound.

| Parameter | Value | Method | Reference |

| Tautomer Stability (Hydroxy vs. Carbonyl) | 4.82 kcal/mol | ab initio SCF | [3] |

| Deamination Activation Energy (this compound with 3H₂O/OH⁻) | 129 kJ/mol | G4MP2 | [4] |

| pKa | ~9 | Experimental | [6] |

Note: The stability value represents the energy difference, with the hydroxy tautomer being more stable.

Experimental and Computational Protocols

Detailed experimental protocols for the synthesis and characterization of this compound can be found in the cited literature.[6] The focus of this guide is on the computational methodologies employed in its theoretical investigation.

Density Functional Theory (DFT) Calculations

A common computational protocol for investigating the properties of this compound involves the following steps:

-

Geometry Optimization: The initial structures of this compound tautomers and dimers are optimized to find the lowest energy conformation. This is typically performed using a functional such as B3LYP or M06-2X with a suitable basis set, for instance, 6-311++G(d,p).[5] Dispersion corrections (e.g., DFT-D) are often included to accurately model non-covalent interactions.[1]

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Energy Calculations: Single-point energy calculations are then carried out at a higher level of theory or with a larger basis set to obtain more accurate electronic energies for the optimized geometries.

-

Property Calculations: Various molecular properties such as dipole moments, molecular electrostatic potentials, and frontier molecular orbital energies (HOMO-LUMO) are calculated to understand the electronic structure and reactivity.[7][8][9]

Molecular Dynamics (MD) Simulations

A typical workflow for MD simulations of this compound in solution is as follows:

-

System Setup: A simulation box is created containing one or more this compound molecules and a specified number of solvent molecules (e.g., water or chloroform).

-

Force Field Parameterization: An appropriate force field (e.g., OPLS-AA or AMOEBA) is chosen to describe the interactions between all atoms in the system.[10][11]

-

Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable contacts or steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.

-

Production Run: Once equilibrated, the production simulation is run for a significant length of time (nanoseconds to microseconds) to collect trajectory data.

-

Analysis: The saved trajectories are analyzed to study various properties, including radial distribution functions, hydrogen bond dynamics, and the formation and stability of aggregates.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate fundamental concepts in the theoretical study of this compound.

Conclusion

Theoretical studies and computational modeling have significantly advanced our understanding of this compound's intrinsic properties and behavior in various environments. Quantum chemical calculations have provided definitive insights into its tautomeric preferences and electronic structure, while molecular dynamics simulations have shed light on its self-assembly and intermolecular interactions. The synergy between computational predictions and experimental validations continues to be a powerful paradigm in the scientific exploration of this compound and related triazine compounds, with important implications for materials science, environmental chemistry, and drug development.

References

- 1. Probing Self-Assembly of this compound in Chloroform and Aqueous Media: Interplay Between Hydrogen Bonding Diversity and Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Some structural aspects of this compound - Keto preference and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the structure and properties of this compound, melamine, and 2,4-diamino-1,3,5-triazine by ab initio calculations | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Comprehensive analysis of the electronic, thermodynamic, and spectroscopic properties of a Cu(II)-based complex with 1,10-phenanthroline and L-glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 11. Solvation of Model Biomolecules in Choline-Aminoate Ionic Liquids: A Computational Simulation Using Polarizable Force Fields [mdpi.com]

Ammeline as a Hydrolysis Product of Melamine: A Technical Guide

Abstract

Melamine (B1676169) (C₃H₆N₆), a nitrogen-rich industrial chemical, is known for its use in plastics, resins, and flame retardants. Its presence as a contaminant in food products has raised significant health concerns, primarily due to its renal toxicity, which is exacerbated when co-ingested with its hydrolysis by-products. This technical guide provides an in-depth examination of ammeline, the first hydrolysis product of melamine. It details the chemical transformation process, presents comprehensive experimental protocols for both the enzymatic synthesis of this compound and its analytical quantification, and summarizes key quantitative data. This document is intended for researchers, scientists, and drug development professionals investigating the metabolism, toxicity, and detection of melamine and its derivatives.

Introduction

Melamine is a triazine compound that can undergo stepwise hydrolysis, where its amino groups are sequentially replaced by hydroxyl groups. This process yields this compound, followed by ammelide, and ultimately cyanuric acid.[1][2] The metabolic pathway in certain bacteria also involves this sequential deamination process.[3] While melamine itself has low acute toxicity, its combination with cyanuric acid can lead to the formation of insoluble melamine-cyanurate crystals in the renal tubules, causing severe kidney damage and failure.[2][4][5] Consequently, understanding the formation of hydrolysis products like this compound is crucial for assessing the toxicological risks associated with melamine exposure. This guide focuses on the conversion of melamine to this compound, providing the necessary technical details for its study in a laboratory setting.

The Hydrolysis Pathway: From Melamine to Cyanuric Acid

The hydrolysis of melamine is a sequential deamination process. In the first step, one of the three amino groups of the melamine molecule is replaced by a hydroxyl group, forming this compound (4,6-diamino-2-hydroxy-1,3,5-triazine).[1] This reaction can be catalyzed by acids, bases, or enzymes. Further hydrolysis converts this compound to ammelide, and a final hydrolysis step yields cyanuric acid.[1][2]

Caption: Stepwise hydrolysis of melamine to cyanuric acid.

Experimental Protocols

This section provides detailed methodologies for the enzymatic conversion of melamine to this compound and the subsequent analytical quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Enzymatic Conversion of Melamine to this compound

This protocol is based on the use of a melamine deaminase enzyme to facilitate the specific conversion of melamine to this compound in a controlled "solid-to-solid" reaction, where the substrate and product are primarily in a solid phase due to their low solubility.[6]

A. Materials and Reagents:

-

Melamine

-

Potassium phosphate (B84403) buffer (e.g., 100 mM K₂HPO₄)

-

Magnesium sulfate (B86663) (e.g., 1 mM MgSO₄·7H₂O)

-

Sodium hydroxide (B78521) (1 M NaOH) for pH adjustment

-

Cell-free extract containing melamine deaminase (e.g., from E. coli expressing the enzyme)[6]

-

Reaction vessel with stirring and pH-stat equipment

B. Procedure:

-

Prepare a buffered solution (e.g., 47 g of 100 mM K₂HPO₄ / 1 mM MgSO₄) in the reactor and bring it to the desired temperature (e.g., 37°C).[6]

-

Add melamine powder (e.g., 555 mg) to the buffer to create a slurry. The melamine loading can be around 1.1% w/w.[6]

-

Adjust the pH of the reaction mixture to the optimal range for the enzyme using 1 M NaOH. A pH above 7.5 is often effective.[6]

-

Initiate the reaction by adding the cell-free enzyme extract to the slurry (e.g., to a final concentration of 0.5 vol%).[6]

-

Maintain constant stirring and temperature throughout the reaction. Monitor and control the pH using the pH-stat.

-

Allow the reaction to proceed for a set duration. The conversion can be monitored by taking aliquots over time and analyzing them via LC-MS/MS as described in Protocol 2.

-

Upon completion, the solid product, consisting mainly of this compound, can be separated from the reaction mixture by filtration.

Protocol 2: Quantification of this compound by HILIC-MS/MS

This protocol outlines a sensitive method for the simultaneous determination of melamine and this compound in a sample matrix using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. This method is adapted from established analytical procedures.[2][7][8]

A. Sample Preparation and Extraction:

-

For solid samples (e.g., pet food, milk powder), weigh a homogenized portion (e.g., 1-2 g).[9][10]

-

Add an extraction solvent. A common choice is a mixture of acetonitrile (B52724), water, and diethylamine (B46881) (e.g., 50:40:10, v/v/v).[9][11]

-

Vortex or sonicate the sample for 15-20 minutes to ensure thorough extraction.

-

Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet solid debris.[9]

-

Collect the supernatant. For cleaner samples, an additional solid-phase extraction (SPE) cleanup step using a cation exchange cartridge may be employed.[2]

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.[11]

-

Reconstitute the residue in the mobile phase, such as 90:10 acetonitrile/water with 10 mM ammonium (B1175870) acetate, for analysis.[7][10]

B. LC-MS/MS Analysis:

-

Chromatography: Perform separation on a HILIC column (e.g., ACQUITY UPLC BEH HILIC, 2.1 x 100 mm).[7][10]

-

Mobile Phase: Use an isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate). A typical composition is 90:10 acetonitrile:buffer.[2][7]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[7]

-

Detection: Use Multiple Reaction Monitoring (MRM) for detection and quantification. Monitor at least two transitions for each compound—one for quantification and a second for confirmation.[7][11]

Caption: General workflow for this compound analysis from a solid matrix.

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of melamine and this compound.

Table 1: Representative Mass Spectrometry Parameters (Data sourced from Waters Corporation Application Note)[7]

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) (Quantification) | Product Ion (m/z) (Confirmation) | Cone Voltage (V) | Collision Energy (eV) |

| Melamine | ESI+ | 127.1 | 85.1 | 68.1 | 25 | 18 |

| This compound | ESI+ | 128.1 | 86.1 | 43.1 | 30 | 20 |

Table 2: Typical HILIC Conditions (Data compiled from multiple sources)[2][7][10]

| Parameter | Value |

| Column | ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | 10 mM Ammonium Acetate in Water |

| Elution Profile | Isocratic, 90% A / 10% B |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 10 µL |

Table 3: Method Performance Characteristics (Data compiled from multiple sources)[2][9][11]

| Parameter | Melamine | This compound |

| Linearity Range (mg/kg) | 0.004 - 1.6 | 0.004 - 1.6 |

| Correlation (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | ~0.002 mg/kg (in milk) | ~0.002 mg/kg (in milk) |

| Limit of Quant. (LOQ) | ~0.01 µg/L (in water) | ~0.01 µg/L (in water) |

| Recovery | 61.4% - 117.2% (in milk) | 61.4% - 117.2% (in milk) |

Biological Relevance and Toxicity

This compound is a metabolite of melamine in soil bacteria and can also be formed in mammals.[4][12] While toxicological data on this compound alone are limited, studies have shown that mixtures containing this compound, melamine, and other derivatives can lead to nephrolithiasis.[13] The primary health concern remains the co-exposure of melamine and its final hydrolysis product, cyanuric acid, which leads to crystal formation in the kidneys.[5][13] Therefore, the hydrolysis of melamine to this compound is the initial step in a pathway that can significantly increase its overall toxicity.

Conclusion

This compound is a key intermediate in the hydrolysis and metabolic degradation of melamine. Understanding its formation is vital for a complete risk assessment of melamine contamination. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to produce, detect, and accurately quantify this compound. The use of sensitive analytical techniques like HILIC-MS/MS is essential for monitoring these compounds at trace levels in various matrices, from environmental samples to biological systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Bacterial this compound Metabolism via Guanine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Biological effects and toxicology studies of melamine and its derivative cyanuric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eatsonfeetsresources.org [eatsonfeetsresources.org]

- 6. EP3071701A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of melamine, ammelide, this compound, and cyanuric acid in milk and milk products by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. waters.com [waters.com]

- 11. besjournal.com [besjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Environmental Exposure to Melamine and its Derivatives and Kidney Outcomes in Children - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ammeline (solubility, pKa)

An In-depth Technical Guide to the Physical and Chemical Properties of Ammeline

Introduction

This compound (4,6-diamino-1,3,5-triazin-2-ol) is a chemical compound of the triazine family. It is structurally related to melamine (B1676169) and is a primary hydrolysis product in the metabolic or environmental degradation of melamine.[1][2] Understanding the physicochemical properties of this compound is critical for researchers in toxicology, environmental science, and drug development, particularly for developing analytical methods to detect its presence in various matrices and for assessing its biological activity and fate. This guide provides a comprehensive overview of the solubility and acidity (pKa) of this compound, complete with experimental protocols and logical workflows.

Chemical and Physical Properties

This compound is a white powder that decomposes at temperatures above 300°C before melting.[3][4] It is a polar molecule capable of extensive hydrogen bonding, which significantly influences its solubility and other physical properties.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4,6-Diamino-1,3,5-triazin-2-ol | [1] |

| Molecular Formula | C₃H₅N₅O | [1] |

| Molar Mass | 127.107 g·mol⁻¹ | [1] |

| Appearance | White powder | [1][5] |

| Melting Point | >300 °C (decomposes) |[3][4] |

Solubility

The solubility of this compound is a critical parameter for its extraction, quantification, and understanding its behavior in biological and environmental systems. Its solubility is highly dependent on the solvent, pH, and temperature.[6] While sometimes described as having good water solubility,[7] most evidence points to it being only slightly soluble in water and traditional organic solvents under neutral conditions.[1][8] Its amphoteric nature allows for increased solubility in acidic and alkaline solutions.[1][9]

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature | Source(s) |

|---|---|---|---|

| Water | Trace | 25 °C | [1] |

| Water | 75 mg/L | 23 °C | [3] |

| Acetic Acid | Insoluble | Not specified | [1] |

| Aqueous Mineral Acids | Soluble | Not specified | [1][9] |

| Aqueous Alkalies | Soluble | Not specified | [1][9] |

| Traditional Extraction Solvents | Extremely low solubility | Not specified |[8] |

The low solubility in neutral solvents necessitates specific sample preparation techniques for analytical purposes. Alkaline conditions are often employed to deprotonate the molecule and enhance its solubility in aqueous media.[10][11][12]

Acidity and Basicity (pKa)

This compound is an amphoteric compound, meaning it can act as both an acid and a base. It possesses two basic amino groups and an acidic hydroxyl group (in its enol tautomeric form) or N-H group (in its keto tautomeric form). The reported pKa values for this compound vary, which may be attributed to different experimental methods or theoretical calculations.

Table 3: Dissociation Constants (pKa) of this compound

| pKa Value | Description | Method | Source(s) |

|---|---|---|---|

| ~9.0 | Weakly acidic | Not specified | [1][13] |

| 4.5 | pKa₁ (Protonated species) | UV absorption / Capillary Electrophoresis | [14] |

| 9.4 | pKa₂ (Neutral species) | Not specified | [15] |

| 6.20 ± 0.70 | Not specified | Predicted |[3] |

The pKa value of ~4.5 corresponds to the equilibrium between the dicationic and monocationic forms (protonation of a ring or amino nitrogen), while the pKa of ~9.4 corresponds to the deprotonation of the neutral molecule to form an anion.[14][15] These values are crucial for developing separation methods like liquid chromatography and capillary electrophoresis, as they determine the charge state of the molecule at a given pH.[14]

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the aqueous solubility of this compound.

-

Preparation of Solutions : Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 4, 7, 9, 11).

-

Equilibration : Add an excess amount of solid this compound to a known volume of each buffered solution in a sealed flask.

-

Shaking : Agitate the flasks at a constant temperature (e.g., 25 °C) using an orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Allow the suspensions to settle. Centrifuge the samples at high speed (e.g., 5000 x g) for 15-20 minutes to pellet the undissolved solid.[16]

-

Sampling and Dilution : Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., the corresponding buffer or a mobile phase for analysis) to a concentration within the calibrated range of the analytical instrument.

-

Quantification : Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as UPLC-MS/MS or HPLC-DAD.[10]

-

Calculation : Calculate the solubility in mg/L or mol/L from the measured concentration and the dilution factor.

Protocol for pKa Determination (UV-Spectrophotometric Titration)

This method relies on the change in the UV absorbance spectrum of this compound as its ionization state changes with pH.[14]

-

Stock Solution Preparation : Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., 0.1 M NaOH).

-

Buffer Preparation : Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). A universal buffer system can be used.

-

Sample Preparation : For each pH value, add a small, constant volume of the this compound stock solution to a larger, constant volume of the buffer solution in a quartz cuvette. The final concentration of this compound should be low enough to be within the linear range of the spectrophotometer.

-

pH Measurement : Accurately measure the pH of the solution in each cuvette.

-

UV Spectrum Acquisition : Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each sample against a buffer blank.

-

Data Analysis : Plot the absorbance at a specific wavelength (where the change between ionized and non-ionized forms is maximal) as a function of pH.

-

pKa Calculation : Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or use appropriate software to determine the inflection point of the curve, which corresponds to the pKa value.

Visualized Pathways and Workflows

Melamine Hydrolysis Pathway

This compound is the first intermediate in the stepwise hydrolysis of melamine, which proceeds through ammelide (B29360) to finally yield cyanuric acid. This pathway is relevant in both biological metabolism by microorganisms and environmental degradation.[1][15]

Caption: Hydrolytic degradation pathway of Melamine to Cyanuric Acid.

Synthesis Routes of this compound

This compound can be synthesized through several chemical reactions, including the pyrolysis of urea (B33335) or a condensation reaction involving dicyandiamide (B1669379) and biuret.[1]

Caption: Primary synthesis routes for this compound.

Analytical Workflow for this compound in Complex Matrices

The analysis of this compound in samples like food or environmental matrices requires a multi-step process involving extraction, cleanup, and instrumental analysis, often by LC-MS/MS.[11][16]

Caption: General workflow for the analysis of this compound in complex samples.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 645-92-1 [chemicalbook.com]

- 4. 645-92-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C3H5N5O | CID 135408770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fda.gov [fda.gov]

- 9. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 10. waters.com [waters.com]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Amméline — Wikipédia [fr.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.org [mdpi.org]

- 16. besjournal.com [besjournal.com]

Tautomerism in Ammeline and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammeline, a key derivative of melamine, exhibits pronounced tautomerism, a phenomenon critical to its chemical behavior, reactivity, and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the tautomeric equilibria of this compound and its derivatives. It delves into the structural and physicochemical characterization of the predominant tautomers, supported by quantitative data from computational and experimental studies. Detailed experimental protocols for the elucidation of tautomeric forms are provided, alongside visualizations of the tautomeric equilibrium and a general workflow for tautomer analysis. This document is intended to be a valuable resource for researchers engaged in the study and application of triazine-based compounds.

Introduction to Tautomerism in this compound

This compound (4,6-diamino-1,3,5-triazin-2-ol) is a heterocyclic compound that can exist in several tautomeric forms due to the migration of a proton. The most significant equilibrium is the keto-enol tautomerism, involving the interconversion between an oxo (lactam) form and a hydroxy (lactim) form. The predominant tautomer is dictated by various factors, including the physical state (gas, solution, or solid), solvent polarity, and the electronic nature of substituents.

Recent structural and physicochemical characterizations have definitively established the prevalence of the keto tautomer, 4,6-diamino-1,3,5-triazin-2(1H)-one, in the solid state and in aqueous solutions.[1][2] In the solid phase, this preference is attributed to the formation of a dense network of hydrogen bonds.[1] For an isolated molecule in the gas phase, theoretical calculations suggest a slight preference for the enol form.[3] The greater stability of the keto form in aqueous solution is due to the large electric dipole moment of the peptide group.[3][4]

Quantitative Analysis of this compound Tautomers

Computational studies, primarily employing Density Functional Theory (DFT), have provided quantitative insights into the relative stabilities of this compound tautomers. The energy differences between the tautomers are crucial for understanding their population distribution under various conditions.

Table 1: Relative Energies of this compound Tautomers (kcal/mol)

| Tautomer | Gas Phase (Relative Energy) | Water (Relative Energy) |

| a-AM' (amino-oxo) | 0.00 | 0.00 |

| b-AM' (amino-hydroxy) | -0.69 | 2.19 |

Data sourced from DFT-D calculations.[5] a-AM' corresponds to the keto form and b-AM' to the enol form.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium between the keto and enol forms of this compound is a dynamic process. The position of this equilibrium is a key determinant of the molecule's chemical properties and reactivity.

Caption: Tautomeric equilibrium between the keto and enol forms of this compound.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is employed to identify and characterize the tautomeric forms of this compound and its derivatives.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides unambiguous structural information in the solid state, allowing for the direct visualization of the predominant tautomer.

Protocol:

-

Crystal Growth: Suitable single crystals of this compound are grown. A reported method involves the slow evaporation of a saturated aqueous solution of this compound.[6] For salts of this compound, crystals can be obtained by reacting this compound with the corresponding acid or base in an appropriate solvent.[6]

-

Data Collection: A selected single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined to obtain precise atomic coordinates, bond lengths, and angles.

-

Tautomer Identification: The positions of hydrogen atoms, particularly on the triazine ring and the exocyclic oxygen/nitrogen atoms, are carefully determined to identify the predominant tautomeric form.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for studying the structure and dynamics of molecules in the solid state and can be used to distinguish between different tautomers.

Protocol:

-

Sample Preparation: A powdered crystalline sample of this compound is packed into an NMR rotor (e.g., 4 mm zirconia rotor).

-

Spectra Acquisition: 13C and 15N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra are acquired on a solid-state NMR spectrometer.

-

Data Analysis: The chemical shifts of the carbon and nitrogen atoms in the triazine ring and the exocyclic groups are analyzed. The observed chemical shifts are compared with theoretical values calculated for different tautomers to identify the predominant form. For instance, the 13C chemical shift of the C2 carbon can distinguish between a carbonyl group (keto form) and a carbon atom bonded to a hydroxyl group (enol form).[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is sensitive to the vibrational modes of functional groups and can be used to detect the presence of specific tautomeric forms.

Protocol:

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Spectra Acquisition: The FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm-1).

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands. For this compound, a strong absorption band around 1715 cm-1 is indicative of a C=O stretching vibration, confirming the presence of the keto tautomer.[7] The absence of a strong O-H stretching band for an isolated hydroxyl group further supports the predominance of the keto form.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria in solution by observing changes in the absorption spectra under different conditions (e.g., solvent polarity, pH).

Protocol:

-

Solution Preparation: Solutions of this compound are prepared in various solvents of differing polarity (e.g., water, ethanol, dioxane).

-

Spectra Acquisition: The UV-Vis absorption spectra are recorded over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: The absorption maxima (λmax) and molar absorptivities (ε) are determined. The spectra of the sample are compared with those of "fixed" derivatives (e.g., N-methylated or O-methylated analogs) that can only exist in one tautomeric form. This comparison allows for the assignment of absorption bands to specific tautomers and the determination of the equilibrium constant in different solvents.

Experimental Workflow for Tautomer Analysis

The systematic investigation of tautomerism in this compound and its derivatives typically follows a multi-step workflow, integrating both experimental and computational methods.

Caption: A generalized experimental workflow for the analysis of tautomerism.

Tautomerism in this compound Derivatives

The tautomeric behavior of this compound can be significantly influenced by the introduction of substituents on the triazine ring or the exocyclic amino groups. The electronic properties of these substituents can alter the relative stabilities of the keto and enol forms.

For many 1,3,5-triazine (B166579) derivatives, the amino-oxo form is generally the most stable tautomer.[8] However, the specific nature and position of substituents can shift the equilibrium. For instance, in a study of N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine, a complex derivative, computational studies revealed the presence of three predominant tautomers in the aqueous phase, suggesting that the tautomeric equilibrium is fundamental to its biological activity.[4]

The synthesis of various this compound derivatives, such as N-substituted analogs, is an active area of research.[9] Understanding the tautomerism of these derivatives is crucial for predicting their physicochemical properties, biological activity, and potential applications in drug design.[10]

Conclusion

The tautomerism of this compound is a well-established phenomenon with the 4,6-diamino-1,3,5-triazin-2(1H)-one (keto) form being the most stable tautomer in the solid state and in solution. This preference is driven by the formation of extensive hydrogen bonding networks and the polarity of the surrounding medium. A multi-technique approach, combining single-crystal X-ray diffraction, solid-state NMR, FTIR, and UV-Vis spectroscopy, alongside computational methods, is essential for a thorough characterization of the tautomeric landscape of this compound and its derivatives. A comprehensive understanding of these tautomeric equilibria is paramount for the rational design of novel triazine-based compounds with tailored properties for applications in medicinal chemistry and materials science.

References

- 1. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]

- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis [organic-chemistry.org]

- 10. cris.unibo.it [cris.unibo.it]

Ammeline CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Ammeline, a triazine derivative of significant interest in various scientific fields. This document details its chemical identifiers, experimental protocols for its analysis, and its relationship with related compounds.

Core Chemical Data

This compound is a metabolite of melamine (B1676169) and is often found as an impurity in melamine and cyanuric acid feedstocks.[1] A comprehensive summary of its key chemical identifiers is presented below for easy reference.

| Identifier Type | Data |

| CAS Number | 645-92-1[1][2][3][4][5][6] |

| IUPAC Name | 4,6-diamino-1,3,5-triazin-2-ol[3] |

| Synonyms | 2,4-Diamino-6-hydroxy-1,3,5-triazine, Ammelin, Cyanurodiamide[1][2] |

| Chemical Formula | C₃H₅N₅O[1][2][4][5][6] |

| Molecular Weight | 127.11 g/mol [1][4] |

| InChI | InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9)[3][4][6] |

| InChIKey | MASBWURJQFFLOO-UHFFFAOYSA-N[3][4][6] |

| SMILES | C1(=NC(=NC(=O)N1)N)N[6][7] |

| PubChem CID | 135408770[7][8] |

Hydrolysis Pathway of Melamine

This compound is a key intermediate in the stepwise hydrolysis of melamine to cyanuric acid. This pathway is of significant interest in toxicology and environmental science, as the co-presence of melamine and cyanuric acid can lead to the formation of insoluble crystals, causing kidney failure. The sequential deamination process is illustrated below.

Experimental Protocol: Analysis of this compound in Infant Formula by LC-MS/MS

This section provides a detailed methodology for the quantitative analysis of this compound in a complex matrix such as infant formula, based on established and validated methods.[1]

1. Objective: To determine the concentration of this compound in infant formula samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Materials and Reagents:

-

This compound analytical standard (≥95% purity)

-

¹³C₃-Ammeline (internal standard, ≥98% purity, 99% isotopic purity)

-

Acetonitrile (ACN), LC-MS grade

-

Water, Milli-Q or equivalent

-

Dichloromethane (DCM)

-

Methanol (MeOH), LC-MS grade

-

Ammonium hydroxide (B78521) (NH₄OH)

-

Hydrochloric acid (HCl)

-

Acetic acid

-

Oasis MCX and MAX solid-phase extraction (SPE) cartridges

3. Sample Preparation:

-

Weigh 1.0 g of the infant formula sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Fortify the sample with a known concentration of ¹³C₃-Ammeline to serve as an internal standard for quantification.

-

Add 20 mL of a 1:1 (v/v) acetonitrile-water solution and 10 mL of dichloromethane.

-

Cap the tube and mix on a rotary mixer for 10 minutes at approximately 60 rpm.

-

Centrifuge the tubes for 10 minutes at 12,800 g and 4°C.

-

Transfer two 1.0 mL aliquots of the supernatant into separate 15 mL glass tubes.

-

To one aliquot, add 2 mL of 0.1 N HCl. To the other, add 2 mL of 0.1 N NaOH.

4. Solid-Phase Extraction (SPE) Clean-up:

-

Condition Oasis MCX and MAX SPE cartridges according to the manufacturer's instructions.

-

Load the acidified and basified sample extracts onto the MCX and MAX cartridges, respectively.

-

Wash the cartridges to remove interfering matrix components.

-

Elute the analytes from the MCX cartridges with 3 mL of 5% NH₄OH in methanol.

-

Elute the analytes from the MAX cartridges with 3 mL of 2% acetic acid in methanol.

-

Evaporate the eluates to dryness under a gentle stream of nitrogen in a 50°C water bath.

-

Reconstitute the residue in 500 µL of 90:10 (v/v) acetonitrile-water.

-

Filter the reconstituted sample through a 0.2 µm nylon syringe filter into an autosampler vial.

5. LC-MS/MS Analysis:

-

Liquid Chromatograph: Waters Acquity UPLC or equivalent

-

Mass Spectrometer: Waters Quattro-Premier XE triple-quadrupole mass spectrometer or equivalent

-

Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 10 mM Ammonium acetate (B1210297) in water

-

Gradient: Optimized for the separation of this compound from other matrix components.

-

Injection Volume: 5.0 µL

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation. The primary transition is used for quantification, and the secondary for confirmation.[2]

6. Data Analysis:

-

Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a matrix-matched calibration curve.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure for determining this compound in a food matrix.

References

- 1. Determination of melamine, this compound, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. mdpi.com [mdpi.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. EP2098516A1 - Process for the production of high purity melamine from urea - Google Patents [patents.google.com]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. This compound [chemeurope.com]

The Thermal Decomposition Pathway of Ammeline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammeline (4,6-diamino-2-hydroxy-1,3,5-triazine), a key hydrolysis product of melamine (B1676169), exhibits high thermal stability. Understanding its thermal decomposition pathway is crucial for applications in materials science, environmental science, and toxicology. This technical guide provides a comprehensive overview of the thermal degradation of this compound, synthesizing available data on its decomposition temperatures, intermediates, and final products. While direct, detailed experimental evidence for the complete pathway of this compound is limited, this guide constructs a likely decomposition sequence based on thermogravimetric analysis (TGA) data and analogies with the well-studied decomposition of melamine and other s-triazine compounds. This document also outlines the key experimental protocols used in the thermal analysis of such compounds.

Introduction

This compound is a heterocyclic compound belonging to the s-triazine family. It is structurally related to melamine and is one of its primary hydrolysis products.[1][2] The thermal behavior of s-triazines is of significant interest due to their use in flame retardants, polymers, and as potential environmental contaminants. The thermal decomposition of these compounds typically involves a series of condensation reactions leading to the formation of more thermally stable, cross-linked structures with the evolution of ammonia (B1221849). This guide focuses specifically on the thermal decomposition of this compound, providing a detailed, albeit partially inferred, pathway and the experimental methodologies used for its investigation.

Thermal Decomposition Profile of this compound

Thermogravimetric analysis (TGA) indicates that this compound is a thermally stable compound, requiring high temperatures for complete decomposition. TGA profiles show that both this compound and the related compound ammelide (B29360) need to be heated to nearly 700°C for full decomposition.[3] this compound decomposes before it melts, with a decomposition temperature cited as being above 300°C.[2][4]

Quantitative Thermal Decomposition Data

| Compound | Onset of Decomposition (°C) | Temperature of Maximum Decomposition Rate (°C) | Final Decomposition Temperature (°C) | Reference |

| This compound | > 300 | Not specified | ~700 | [2][3][4] |

| Ammelide | Not specified | Not specified | ~700 | [3] |

| Melamine | ~280-300 | ~350-400 | > 600 | [5][6][7] |

Proposed Thermal Decomposition Pathway of this compound

Based on the known thermal behavior of melamine and other s-triazines, a plausible thermal decomposition pathway for this compound can be proposed. The decomposition is expected to proceed through a series of condensation reactions involving the amino and hydroxyl groups, leading to the release of ammonia and water, and the formation of more condensed, nitrogen-rich structures.

The following diagram illustrates the proposed logical relationship in the thermal decomposition of this compound.

Caption: Proposed multi-step thermal decomposition of this compound.

Pathway Description:

-

Initial Condensation (approx. 300-400°C): this compound molecules are expected to undergo intermolecular condensation. This would involve the reaction between the amino (-NH2) and hydroxyl (-OH) groups of adjacent molecules, leading to the elimination of ammonia (NH3) and water (H2O) and the formation of dimeric or oligomeric structures.

-

Formation of Melem-like Structures (approx. 400-500°C): As the temperature increases, further condensation and deamination reactions would lead to the formation of more cross-linked and thermally stable structures, analogous to melem (B72624), which is an intermediate in melamine decomposition.[5][6][7] The reaction of this compound with boiling dilute hydrochloric acid to form melem and ammonia supports the formation of melem-like structures.[6]

-

Polymerization to Melon-like Structures (approx. 500-600°C): With continued heating, these melem-like structures would likely polymerize further, eliminating more ammonia to form extended polymeric networks similar to melon.

-

Formation of Carbon Nitride Residue (> 600°C): At very high temperatures, the melon-like structure would undergo further rearrangement and densification to form a graphitic carbon nitride (g-C3N4)-like residue, which is the final solid product of the thermal decomposition of many s-triazines.

Experimental Protocols

The study of the thermal decomposition of this compound and related compounds relies on several key analytical techniques. The following sections detail the general experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: The analysis is typically carried out under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-